BenchChemオンラインストアへようこそ!

Guretolimod

TLR7 Agonism Immuno-oncology Selectivity Profiling

Guretolimod (CAS 1488364-57-3; synonym DSP-0509) is a synthetic small-molecule toll-like receptor 7 (TLR7) agonist classified as an investigational antineoplastic immunomodulator. Developed by Sumitomo Pharma Co., Ltd., it possesses the INN stem '-tolimod' denoting TLR agonist activity, a molecular weight of 513.56 Da, and the molecular formula C24H34F3N5O4.

Molecular Formula C24H34F3N5O4
Molecular Weight 513.6 g/mol
CAS No. 1488364-57-3
Cat. No. B3322590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuretolimod
CAS1488364-57-3
Molecular FormulaC24H34F3N5O4
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N
InChIInChI=1S/C24H34F3N5O4/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31)/t18-/m0/s1
InChIKeyXWGKZKKNJOQUSG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guretolimod Procurement Guide: TLR7 Agonist Identification, Clinical Status, and Research Utility


Guretolimod (CAS 1488364-57-3; synonym DSP-0509) is a synthetic small-molecule toll-like receptor 7 (TLR7) agonist classified as an investigational antineoplastic immunomodulator [1]. Developed by Sumitomo Pharma Co., Ltd., it possesses the INN stem '-tolimod' denoting TLR agonist activity, a molecular weight of 513.56 Da, and the molecular formula C24H34F3N5O4 [2]. The compound is under investigation in clinical trial NCT03416335 for advanced solid tumors and is designed with physicochemical features enabling systemic intravenous administration—a key differentiator from topical-only TLR7 agonists [3]. Guretolimod activates TLR7 to induce type I interferon secretion and cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses .

Why Guretolimod Cannot Be Substituted with Generic TLR7 Agonists: Procurement-Relevant Differentiation


Generic substitution among TLR7 agonists is not scientifically defensible due to divergent pharmacokinetic (PK) profiles, selectivity windows, and clinical development stages. While compounds like imiquimod and resiquimod share TLR7 agonism, they differ fundamentally in systemic bioavailability, tissue distribution, half-life, and TLR8 cross-reactivity [1]. Guretolimod was purpose-engineered for systemic intravenous administration with a short body half-life (0.69 h) and low volume of distribution (2.2 L/kg)—properties that mitigate the dose-limiting systemic toxicities observed with other TLR7 agonists [2]. Additionally, Guretolimod displays no detectable agonistic activity against TLR8 up to 100 μM, a selectivity feature not uniformly shared across the TLR7/8 agonist class . These PK and selectivity parameters directly impact experimental reproducibility, dosing regimens, and combination therapy compatibility, rendering casual interchange scientifically invalid.

Guretolimod Quantitative Evidence Guide: Comparative Potency, Selectivity, Pharmacokinetics, and In Vivo Efficacy


Guretolimod Exhibits Species-Differentiated TLR7 Agonist Potency with Complete TLR8 Sparing

Guretolimod activates TLR7 with EC50 values of 515 nM (human TLR7) and 33 nM (murine TLR7) in NF-κB/SEAP reporter cell assays, demonstrating approximately 15.6-fold higher potency against the murine receptor [1]. Critically, Guretolimod displays no agonistic activity against TLR8 at concentrations up to 100 μM, establishing >194-fold selectivity for TLR7 over TLR8 at the human receptor level . This contrasts with dual TLR7/8 agonists such as resiquimod and gardiquimod, which activate both receptors, introducing confounding immunomodulatory variables [2].

TLR7 Agonism Immuno-oncology Selectivity Profiling

Guretolimod Enables Systemic Intravenous Administration with Short Half-Life Mitigating Dose-Limiting Toxicity

Guretolimod is designed with unique physicochemical features enabling systemic intravenous administration—a property that distinguishes it from the only approved TLR7 agonist in cancer therapy, imiquimod, which is restricted to topical formulation due to poor systemic tolerability [1]. Pharmacokinetic analysis in mice revealed that Guretolimod has a body half-life of 0.69 hours and a low volume of distribution of 2.2 L/kg, indicating rapid excretion and minimal tissue accumulation [2]. This short half-life profile contrasts with longer-acting TLR7 agonists that may produce sustained systemic cytokine release and dose-limiting inflammatory toxicities [3].

Pharmacokinetics Systemic Administration Immunotherapy Safety

Guretolimod Synergizes with Anti-PD-1 Checkpoint Blockade in Syngeneic Tumor Models

In the CT26 syngeneic colon carcinoma mouse model, the combination of Guretolimod (5 mg/kg i.v., twice weekly) with anti-PD-1 antibody (200 μg i.p.) produced significantly enhanced tumor growth inhibition compared to either monotherapy alone [1]. Notably, in the 4T1 breast cancer model, significant tumor growth inhibition was observed only in the combination group, with neither monotherapy achieving statistical significance [2]. The combination treatment also expanded effector memory T cells in peripheral blood and tumor tissue and enabled rejection of tumor re-challenge, indicating durable immunological memory [3].

Combination Immunotherapy Anti-PD-1 Synergy In Vivo Efficacy

Guretolimod Demonstrates Anti-Metastatic Activity in Lung Metastasis Model

In the LM8 osteosarcoma tumor-bearing mouse model, intravenous Guretolimod reduced tumor growth in both subcutaneous primary lesions and lung metastatic lesions, demonstrating systemic anti-metastatic activity [1]. This contrasts with topically administered imiquimod cream, which in comparative experiments showed anti-tumor activity only in primary tumors without affecting metastatic burden [2]. The differential anti-metastatic efficacy stems directly from Guretolimod's systemic bioavailability profile.

Metastasis Inhibition Tumor Immunology Preclinical Oncology

Guretolimod Application Scenarios: Targeted Research Use Cases in Immuno-Oncology


Systemic TLR7 Activation in Metastatic and Orthotopic Tumor Models

Guretolimod is the preferred TLR7 agonist for preclinical studies involving metastatic disease models (e.g., LM8 osteosarcoma with lung metastasis) or orthotopic tumor implantation where systemic drug distribution is required. Unlike topical imiquimod, which shows efficacy restricted to primary lesions, Guretolimod's intravenous administration enables concurrent targeting of primary tumors and disseminated metastases [1]. Dosing at 5 mg/kg i.v. twice weekly has been validated in multiple syngeneic models including CT26, 4T1, LM8, EMT6, LL2, and A20 [2].

Combination Immunotherapy with Checkpoint Inhibitors (Anti-PD-1/Anti-CTLA-4)

Guretolimod is indicated for combination immunotherapy studies with immune checkpoint blockers. Validated synergistic efficacy has been demonstrated with anti-PD-1 antibody in CT26 and 4T1 models, where combination therapy significantly enhanced tumor growth inhibition compared to monotherapies [1]. The combination also synergizes with anti-CTLA-4 antibody and expands effector memory T cells that mediate tumor re-challenge rejection [2]. Recommended dosing for combination studies: Guretolimod 5 mg/kg i.v. twice weekly with anti-PD-1 200 μg i.p. [3].

TLR7-Selective Mechanistic Studies Requiring TLR8 Sparing

Guretolimod is the optimal tool compound for dissecting TLR7-specific signaling pathways without TLR8-mediated confounding. Its complete lack of TLR8 agonism at concentrations up to 100 μM (EC50 TLR7 = 515 nM; TLR8 EC50 > 100,000 nM) enables clean attribution of observed immunomodulatory effects to TLR7 activation alone [1]. This selectivity is critical for studies comparing TLR7 vs. TLR8 biology, as dual agonists (e.g., resiquimod, gardiquimod) activate both receptors and induce overlapping but distinct cytokine profiles [2].

Radiotherapy Combination Studies for Enhanced Abscopal Effect

Guretolimod enhances the anti-tumor activity of radiotherapy (RT) by modulating immune suppressive cells in the tumor microenvironment and extending survival in tumor-bearing mice when combined with RT [1]. The combination effect is attributed to additive CTL activation and memory T cell induction. This application scenario is supported by preclinical data showing Guretolimod can upregulate CTL activity and effector molecule gene expression when used as a concomitant agent with radiation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guretolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.